molecular formula C15H20N2O3 B7760444 N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine

Cat. No.: B7760444
M. Wt: 276.33 g/mol
InChI Key: ZIGFLLFEYRMVGX-LBPRGKRZSA-N
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Description

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is a leucine-derived compound featuring a 2,3-dihydroindole moiety linked via a carbonyl group.

Properties

IUPAC Name

(2S)-2-(2,3-dihydroindole-1-carbonylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)9-12(14(18)19)16-15(20)17-8-7-11-5-3-4-6-13(11)17/h3-6,10,12H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFLLFEYRMVGX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling of Preformed Dihydroindole Carboxylic Acid

A foundational approach involves coupling 2,3-dihydro-1H-indole-1-carboxylic acid with L-leucine using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method follows classical peptide synthesis principles:

  • Activation of the Carboxylic Acid : The dihydroindole carboxylic acid is treated with DCC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0°C for 1 hour. This generates the reactive O-acylisourea intermediate .

  • Nucleophilic Attack by L-Leucine : L-leucine (1.0 equiv) is added to the reaction mixture, which is stirred at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (2:1 v/v) .

  • Workup and Purification : The mixture is filtered to remove dicyclohexylurea byproducts, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol/water (1:1 v/v), yielding N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine as a white solid .

Key Data :

  • Typical yields: 65–75% .

  • Advantages: Well-established protocol, minimal side products.

  • Limitations: Requires pre-synthesized dihydroindole carboxylic acid, which may involve multi-step preparation .

HATU/NMM-Promoted Amide Bond Formation

Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) and N-methylmorpholine (NMM) offer a high-efficiency alternative for amide bond formation, particularly for sterically hindered substrates:

  • Reaction Setup : A mixture of 2,3-dihydro-1H-indole-1-carboxylic acid (1.0 equiv), L-leucine methyl ester (1.2 equiv), HATU (1.1 equiv), and NMM (3.0 equiv) in N,N-dimethylformamide (DMF) is stirred at 60°C for 3 hours .

  • Ester Hydrolysis : The methyl ester intermediate is hydrolyzed by refluxing with 10% NaOH (aq) for 30 minutes, followed by neutralization with dilute HCl to pH 4–5. The product precipitates as a white solid .

  • Purification : The crude material is recrystallized from ethanol/water (1:1 v/v), achieving >95% purity as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Key Data :

  • Yield: 77–82% for analogous leucine derivatives .

  • Reaction Time: 3 hours (coupling) + 30 minutes (hydrolysis).

  • Critical Parameters: Excess NMM ensures deprotonation of the amino acid, while HATU facilitates rapid activation .

Comparative Analysis of Preparation Methods

The table below evaluates the three primary synthetic routes:

MethodReagents/ConditionsYield (%)Purity (%)Key Advantage
Carbodiimide-MediatedDCC, DMAP, DCM, RT65–7590–95Low cost, minimal side products
HATU/NMMHATU, NMM, DMF, 60°C77–82>95High efficiency, short reaction time
Cyclization CascadeK₂CO₃, MeCN, 120°C, L-leucine methyl ester70–7585–90Single-pot synthesis, scalable

Mechanistic Insights :

  • HATU activates carboxylic acids via formation of an active hexafluorophosphate ester, enhancing electrophilicity .

  • Cyclization methods avoid isolation of unstable intermediates, improving throughput .

Challenges and Optimization Strategies

  • Regioselectivity in Indole Functionalization :
    Coupling at the 1-position of dihydroindole requires careful control of reaction conditions to prevent isomerization. NMR monitoring is critical to confirm positional fidelity .

  • Steric Hindrance Mitigation :
    Bulky side chains in leucine necessitate polar aprotic solvents (e.g., DMF) to enhance solubility and reagent accessibility .

  • Purification Protocols :
    Recrystallization from ethanol/water (1:1 v/v) effectively removes unreacted starting materials and inorganic salts, as demonstrated by HRMS data .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M) at 110°C cleaves the amide bond, yielding 2,3-dihydro-1H-indole-1-carboxylic acid and L-leucine .

  • Basic Hydrolysis : Treatment with NaOH (2M) at 80°C produces the sodium salt of the carboxylic acid intermediate.

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the dihydroindole ring and leucine’s isobutyl side chain .

  • Enzymatic hydrolysis (e.g., via peptidases) is less efficient due to the non-peptidic nature of the amide bond.

Nucleophilic Substitution at the Indole Ring

The electron-rich dihydroindole ring participates in electrophilic aromatic substitution (EAS) reactions:

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-dihydroindole derivative62%
SulfonationSO₃/H₂SO₄, 50°C5-Sulfo-dihydroindole derivative58%
Friedel-Crafts AcylationAcCl/AlCl₃, reflux5-Acetyl-dihydroindole derivative45%

Mechanistic Notes :

  • Substitution occurs preferentially at the 5-position due to steric and electronic effects .

  • The dihydroindole’s reduced aromaticity compared to indole lowers reactivity in EAS .

Redox Reactions

The dihydroindole ring undergoes oxidation and reduction:

  • Oxidation : Treatment with MnO₂ in CHCl₃ oxidizes the dihydroindole to indole, breaking the saturated ring .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the remaining double bond in the indole ring to form a fully saturated indoline system .

Table : Oxidation Conditions and Outcomes

Oxidizing Agent Solvent Temperature Product
MnO₂CHCl₃25°CIndole derivative
KMnO₄H₂O80°CCarboxylic acid derivative

Condensation and Cyclization

The compound participates in Knoevenagel condensations with aldehydes under basic conditions (e.g., K₂CO₃/TBAB in H₂O) :

General Reaction :

Compound + RCHOK₂CO₃/TBABα,β-Unsaturated amide[3]\text{Compound + RCHO} \xrightarrow{\text{K₂CO₃/TBAB}} \text{α,β-Unsaturated amide} \quad[3]

Optimized Conditions :

  • Catalyst: 15 mol% K₂CO₃ and 15 mol% n-Bu₄PBr .

  • Solvent: Water (green chemistry approach) .

Stability Under Physiological Conditions

Parameter Observation Source
pH 7.4 (37°C)Stable for >24 hours; slow hydrolysis (~5%)
UV Light (254 nm)Rapid degradation (t₁/₂ = 2 hours)
High TemperatureDecomposition above 150°C

Scientific Research Applications

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared below with three related structures: cyclo(L-leucyl-L-leucyl), pulcherriminic acid, and N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Properties
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine C₁₆H₂₀N₂O₃ 288.34 Indole-derived carbonyl, L-leucine linkage Potential enzyme modulation (inferred)
Cyclo(L-leucyl-L-leucyl) C₁₂H₂₂N₂O₂ 226.31 Cyclic dipeptide, two leucine residues Antimicrobial activity, hydrogen bonding
Pulcherriminic acid C₁₂H₂₀N₂O₄ 256.30 Hydroxylated cyclic dipeptide Iron chelation (siderophore activity)
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine C₁₆H₂₂N₂O₂ 274.36 Dimethyl-dihydroisoquinoline, leucine linkage Enhanced lipophilicity, steric effects

Key Findings from Comparative Studies

Cyclo(L-leucyl-L-leucyl) :

  • A simple cyclic dipeptide lacking aromaticity. Its antimicrobial properties may arise from membrane disruption or protein interactions. The absence of hydroxyl groups (vs. pulcherriminic acid) reduces metal-chelating capacity .

Pulcherriminic Acid :

  • Contains hydroxyl groups, enabling iron sequestration. This aligns with its role as a siderophore in microbial competition. Its biosynthesis involves L-leucine incorporation, similar to the target compound .

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine: The dihydroisoquinoline ring and dimethyl substituents increase steric hindrance and lipophilicity compared to the indole-based target compound. This may enhance cell membrane penetration but reduce solubility in aqueous environments .

Target Compound: The 2,3-dihydroindole moiety provides partial aromaticity, enabling π-π interactions absent in cyclo(L-leucyl-L-leucyl).

Research Implications and Limitations

  • Biosynthetic Pathways : Isotopic labeling studies (e.g., 13C-L-leucine incorporation) indicate shared leucine utilization in analogs like pulcherriminic acid and cyclo(L-leucyl-L-leucyl) . The target compound may follow analogous pathways.
  • Activity Gaps: Direct biological data for the target compound are sparse.
  • Structural Optimization: Modifications like hydroxylation (as in pulcherriminic acid) or heterocyclic substitution (as in the dihydroisoquinoline analog) could tailor solubility, stability, or target specificity.

Biological Activity

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is an indole derivative with significant potential in various biological applications. This compound is synthesized through the reaction of 2,3-dihydroindole and L-leucine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 16419618

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The indole ring structure allows it to modulate signaling pathways associated with cell growth, differentiation, and apoptosis. Specific mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.
  • Regulation of mTORC1 Pathway : Similar to other leucine derivatives, it may regulate the mechanistic target of rapamycin complex 1 (mTORC1), which is crucial for cell growth and metabolism .

1. Anticancer Properties

Research indicates that indole derivatives exhibit anticancer activities. This compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Studies have shown that compounds with indole moieties can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

2. Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses. This could be particularly beneficial in conditions such as arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound can exert neuroprotective effects by enhancing autophagy and reducing oxidative stress in neuronal cells. This mechanism could be relevant for neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .

Study 2: Anti-inflammatory Mechanisms

Research in Journal of Immunology demonstrated that indole derivatives could downregulate TNF-alpha production in macrophages. This effect was attributed to the modulation of NF-kB signaling pathways, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .

Study 3: Neuroprotection

In a preclinical model of traumatic brain injury, treatment with indole derivatives led to increased autophagic activity and reduced neuronal death. The study highlighted the potential of these compounds in neuroprotection by enhancing cellular repair mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Indole-3-acetic acid Plant hormoneGrowth regulation in plants
Melatonin NeurohormoneRegulates circadian rhythms
Serotonin NeurotransmitterMood regulation
This compound Indole derivativeAnticancer, anti-inflammatory, neuroprotective

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine with high purity?

  • Methodological Answer : Utilize Fmoc (9-fluorenylmethyloxycarbonyl) protection for the α-amino group of L-leucine to prevent unwanted side reactions during coupling. Activate the indole-1-carbonyl moiety using carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation. Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can the structural integrity of the synthesized compound be validated?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify the presence of indole protons (δ 7.1–7.4 ppm) and leucine methyl groups (δ 0.8–1.0 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 331.19 for C18H23N3O3).
  • FT-IR : Identify carbonyl stretching vibrations (amide C=O at ~1650 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. For hydrophobic assays, use 0.1% Tween-80 in aqueous buffers to enhance dispersion .

Advanced Research Questions

Q. How can computational modeling aid in predicting the bioactivity of this compound?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., indoleamine 2,3-dioxygenase). Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) .

Q. What experimental approaches resolve contradictions in enzyme inhibition data for indole-leucine hybrids?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values across ≥3 independent replicates.
  • Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Crystallography : Co-crystallize the compound with target enzymes to visualize binding modes (e.g., PDB deposition) .

Q. How can metabolic stability of this compound be evaluated in vitro?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) to assess isoform-specific interactions .

Critical Considerations for Researchers

  • Synthetic Challenges : Steric hindrance at the indole N1 position may reduce coupling efficiency; optimize reaction temperature (0–4°C) and use excess acyl chloride .
  • Analytical Pitfalls : Baseline drift in HPLC? Use ion-pair reagents (e.g., 0.1% heptafluorobutyric acid) for sharper peaks .

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